2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde
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Overview
Description
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H12ClFO2 It is a derivative of benzaldehyde, featuring both chloro and fluoro substituents on the benzyl group, and a methoxy group on the benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 3-methylbenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Products with substituted nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylquinoxaline
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H12ClFO2 |
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Molecular Weight |
278.70 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H12ClFO2/c1-10-4-2-5-11(8-18)15(10)19-9-12-13(16)6-3-7-14(12)17/h2-8H,9H2,1H3 |
InChI Key |
LFFQXLHCWBKGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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